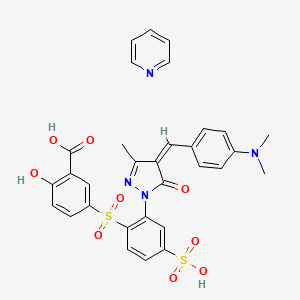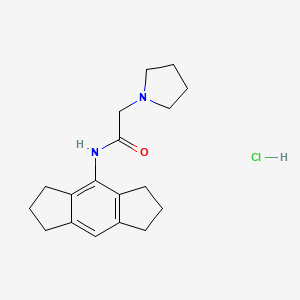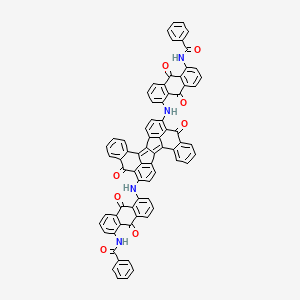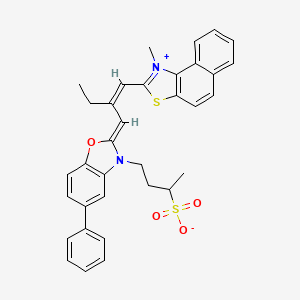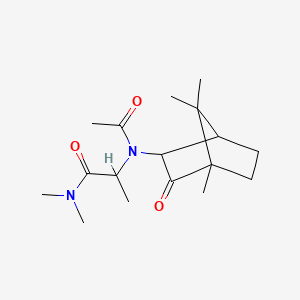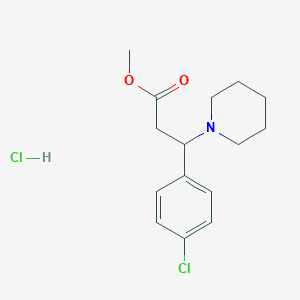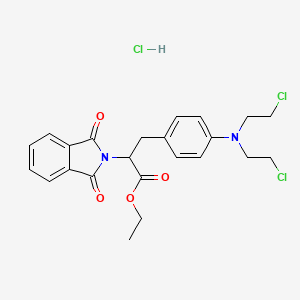
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a bromine atom and a piperazine moiety, which are often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the formation of the oxazole ring, followed by the introduction of the bromine atom and the piperazine moiety. Common reagents and conditions might include:
Oxazole formation: Using reagents like acetic anhydride and ammonium acetate.
Bromination: Employing bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine introduction: Utilizing piperazine derivatives in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions or nucleophilic substitution with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxazole derivatives with additional functional groups.
Reduction: Could produce reduced forms of the compound with altered functional groups.
Substitution: Might result in new heterocyclic compounds with different substituents.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a catalyst.
Mechanism of Action
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.
Enzyme inhibition: Modulating the activity of enzymes involved in metabolic pathways.
Signal transduction: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine moiety with various functional groups.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific combination of the oxazole ring, bromine atom, and piperazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
134337-08-9 |
|---|---|
Molecular Formula |
C18H19BrN4O2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |
InChI Key |
SYYLHCYCFMXSON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


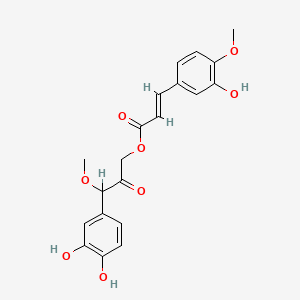

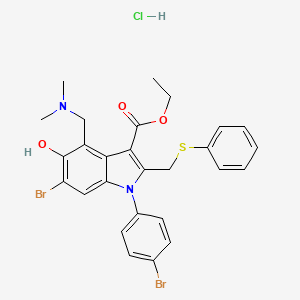

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)

